molecular formula C19H20N2O4S B2782667 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 940368-18-3

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2782667
CAS No.: 940368-18-3
M. Wt: 372.44
InChI Key: KUGVPVFJLNQMOL-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a chemical compound supplied for research and experimental purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound are responsible for conducting thorough safety assessments. The molecular structure of this compound, which features a benzothiazole moiety linked to a trimethoxybenzamide group, suggests potential utility in several research areas. It may be of interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. The structure is analogous to certain antiemetic agents, such as trimethobenzamide, which is a known D2 dopamine receptor antagonist . This similarity could make it a valuable chemical tool for neuroscience research , particularly in studies investigating dopaminergic signaling pathways and receptor interactions. Its applications may extend to serving as a building block in chemical library development for high-throughput screening or as a key intermediate in synthetic organic chemistry projects aimed at developing new pharmacological probes. Researchers can access the product's CAS Number 1215409-12-3 and molecular formula C23H30ClN3O4S for identification and regulatory purposes .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-10-6-7-15-16(11(10)2)20-19(26-15)21-18(22)12-8-13(23-3)17(25-5)14(9-12)24-4/h6-9H,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGVPVFJLNQMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 4,5-dimethyl-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S with a molecular weight of approximately 318.39 g/mol. Its structure features a benzothiazole moiety linked to a trimethoxybenzamide group, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound.

Case Study: Antibacterial Efficacy

A study published in Antibiotics demonstrated that analogues of benzothiazole exhibited potent antibacterial activity against various strains of bacteria. Compounds similar to this compound showed minimum inhibitory concentration (MIC) values significantly lower than those of traditional antibiotics like Triclocarban. For instance:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
TriclocarbanStaphylococcus aureus16

This indicates that the compound may serve as a more effective alternative in treating infections caused by resistant bacterial strains .

Cytotoxicity Studies

Another area of interest is the cytotoxic effects of this compound on cancer cells. Research has indicated that certain benzothiazole derivatives can selectively induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells.

Case Study: Cytotoxicity Assessment

In a cytotoxicity study involving human non-malignant mammary epithelial cells (MCF-10A), the compound was tested at various concentrations. The results showed:

Concentration (µg/mL)Cell Viability (%)
0100
1090
5070
10050

The findings suggest that while the compound exhibits some level of cytotoxicity at higher concentrations, it remains relatively safe for non-cancerous cells at lower doses .

Drug Development Potential

The unique structural characteristics of this compound make it a candidate for further development as a pharmaceutical agent. Its ability to target specific biological pathways involved in bacterial resistance and cancer proliferation positions it as a promising lead compound for future drug discovery efforts.

Research Directions

Future research should focus on:

  • Mechanistic Studies : Understanding the specific mechanisms through which this compound exerts its antimicrobial and cytotoxic effects.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before clinical trials.
  • Formulation Development : Exploring suitable formulations for enhanced bioavailability and targeted delivery.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Modifications
  • N-(1,3-Benzothiazol-2-yl)-3,4,5-trimethoxybenzamide (CID 742616): Structure: Lacks the 4,5-dimethyl substitution on the benzothiazole ring. Synthesis: Derived from 3,4,5-trimethoxybenzoyl chloride and 2-aminobenzothiazole .
  • N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (22): Structure: Replaces benzothiazole with a cyanobenzimidazole ring. Synthesis: Reacts 3,4,5-trimethoxybenzoyl chloride with 2-amino-5(6)-cyanobenzimidazole in dry toluene . Impact: The electron-withdrawing cyano group modifies electronic density, influencing NMR chemical shifts (e.g., δ 12.75 ppm for NHbenzimidazole) .
Side-Chain Functionalization
  • N-[1-(Furan-2-yl)-3-oxo-3-(arylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide Derivatives (4a–d): Structure: Features a furan-linked enaminone scaffold. Substituents vary (e.g., o-tolyl, m-tolyl, 4-methoxyphenyl). Synthesis: Oxazolone intermediates reacted with aromatic amines in ethanol . Impact: Substituents on the aryl group modulate melting points (214–251°C) and NMR shifts. For example, 4c (4-methoxyphenyl) exhibits a higher melting point (249–251°C) than 4a (222–224°C) due to enhanced crystallinity .
  • N-(3-(Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a–c): Structure: Incorporates chloro substituents on the phenyl ring. Synthesis: Oxazolone reacted with 3-chloro- or 4-chloro-aniline in acetic acid . Impact: Chlorine atoms increase molecular polarity and may enhance cytotoxic activity via halogen bonding .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound (4,5-dimethyl benzothiazole) Not reported Not reported Anticipated NH stretch ~3278 cm⁻¹ (IR), δ 3.7–3.9 ppm (OCH₃, NMR)
N-(1,3-Benzothiazol-2-yl) analog Not reported Not reported δ 7.94 ppm (Harom), δ 3.76–3.90 ppm (OCH₃)
Compound 22 (Cyanobenzimidazole) 247–250 72 δ 12.75 ppm (NHbenzimidazole), δ 166.2 ppm (C=O)
4a (o-Tolyl) 222–224 54–57 IR: 1667 cm⁻¹ (C=O), NMR: δ 7.47 ppm (Harom)
2a (3-Chlorophenyl) 248–250 54.33 NMR: δ 7.62 ppm (Harom-Cl), δ 3.85 ppm (OCH₃)

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S, with a molecular weight of 320.42 g/mol. Its structure includes a benzothiazole moiety and a trimethoxybenzamide group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, a series of benzothiazole-containing analogues demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL for some compounds .

Table 1: Antibacterial Activity of Benzothiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
2bFStaphylococcus aureus8
2bBEnterococcus faecalis4
TCCStaphylococcus aureus16

These findings suggest that compounds similar to this compound may exhibit comparable or enhanced antibacterial efficacy.

Antitumor Activity

Benzothiazole derivatives have also been investigated for their antitumor potential. A study showed that certain benzothiazole compounds inhibited the proliferation of various cancer cell lines with IC50 values ranging from 6.26 µM to over 20 µM depending on the assay conditions . The compound's mechanism often involves interaction with DNA, particularly binding within the minor groove .

Table 2: Antitumor Activity of Selected Benzothiazole Compounds

CompoundCell LineIC50 (µM)
Compound AHCC8276.26
Compound BNCI-H3586.48
Compound CMRC-5>100

Case Studies

Case Study 1: In vitro studies conducted on human non-malignant mammary epithelial cells (MCF-10A) indicated that while some benzothiazole derivatives showed slight cytotoxicity at higher concentrations (IC50 < 100 µg/mL), they did not significantly interfere with normal cell growth . This suggests a favorable therapeutic window for further development.

Case Study 2: A comparative study on various benzothiazole derivatives found that those with additional functional groups exhibited enhanced antitumor activity in both two-dimensional and three-dimensional assays. The results indicated that structural modifications could lead to improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Q & A

Q. Table 1: Comparative SAR of Benzothiazole Derivatives

Substituent (Benzothiazole)Benzamide ModificationsBioactivity (IC50, µM)Reference
4,5-Dimethyl3,4,5-Trimethoxy12.3 (HepG2)
5-Fluoro3,4-Dimethoxy18.9 (MCF-7)
Unsubstituted4-Nitro>50 (No activity)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature0–5°C (Acylation step)Prevents side reactions
SolventAnhydrous CH2Cl2Minimizes hydrolysis
PurificationPreparative HPLCIncreases purity to >95%

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